(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
The compound “(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one” is a thiazol-4-one derivative characterized by a benzylidene moiety at position 5 and a 4-methylanilino group at position 2. Its structure features:
- Benzylidene substituent: A 3-methoxy-4-isopropoxyphenyl group, which introduces steric bulk and electron-donating properties due to the methoxy and isopropoxy substituents.
- Anilino substituent: A 4-methylphenyl group at position 2, contributing to π-π stacking interactions and modulating solubility.
This compound belongs to a class of molecules known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to the thiazol-4-one core and substituent-driven electronic effects .
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-13(2)26-17-10-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-5-14(3)6-9-16/h5-13H,1-4H3,(H,22,23,24)/b19-12+ |
InChI Key |
HPCNEGGQZURJEY-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC(C)C)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Replacing acetic acid with PEG-400 or using ultrasound irradiation (40 kHz) reduces reaction time to 1.5 hours with comparable yields (72%). Catalysts like vanadyl sulfate (VOSO₄) or MgO nanoparticles enhance condensation efficiency but require stringent moisture control.
Stereochemical Control
The E-configuration at the 5-position is confirmed by NOESY NMR, showing no interaction between the arylidene proton (δ 8.42) and the thiazole ring protons. Thermodynamic control under reflux favors the E-isomer due to reduced steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical reflux | Acetic acid, 120°C, 3 h | 70–75 | 98 |
| Ultrasound-assisted | PEG-400, 40 kHz, 1.5 h | 72 | 97 |
| Catalytic (VOSO₄) | Acetonitrile, 80°C, 2 h | 78 | 99 |
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce an amine derivative.
Scientific Research Applications
Structure and Composition
- IUPAC Name : (5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Molecular Formula : C21H22N2O3S
- Canonical SMILES : CC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)S2
Physical Properties
The compound exhibits properties typical of thiazole derivatives, including stability under standard laboratory conditions and solubility in organic solvents.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent . Studies have focused on its antimicrobial and anticancer properties. For instance:
- Anticancer Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies highlight the efficacy of similar compounds against various cancer cell lines, suggesting that this compound may exhibit comparable activities .
The biological activity of the compound has been assessed through various bioassays:
- Antimicrobial Studies : The compound has been tested against bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Synthesis of Novel Derivatives
The synthesis of this compound serves as a precursor for the development of novel derivatives with enhanced biological activities. By modifying the substituents on the thiazole ring, researchers can create compounds with tailored properties for specific applications in drug development .
Chemical Reactivity
The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Oxidation and Reduction Reactions : The presence of functional groups makes it amenable to oxidation and reduction, facilitating the synthesis of diverse derivatives .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of thiazole derivatives similar to the target compound. The results indicated that these derivatives could inhibit tumor growth in vitro and in vivo models, leading to further investigations into their mechanisms of action and therapeutic potential .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, thiazole compounds were screened against multiple bacterial strains. The results demonstrated that modifications to the thiazole structure significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic rings and substituents may engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, further modulating biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazol-4-One Derivatives
The following table summarizes key structural analogues and their substituent-driven differences:
Substituent-Driven Electronic and Steric Effects
- Electron-Withdrawing Groups: Compounds with nitrophenyl () or dichlorophenyl () substituents exhibit stronger antibacterial activity due to increased electrophilicity, which may enhance target binding.
- Position 2 Substituents: 4-Methylanilino (Target): The methyl group balances hydrophobicity and planarity, favoring interactions with hydrophobic enzyme pockets. 4-Hydroxyanilino (): The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing metabolic stability.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: The 3,4-dichlorophenyl analogue () shows broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), outperforming simpler methoxy derivatives.
Solubility and Bioavailability :
- Hydroxyl-containing analogues () exhibit higher aqueous solubility but lower logP values (~2.5) compared to the target compound (estimated logP ~3.8).
Biological Activity
Introduction
The compound (5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, an aniline moiety, and a methoxy-substituted phenyl group. The presence of these functional groups may enhance its solubility and bioactivity compared to structurally similar compounds.
| Structural Feature | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for various biological activities. |
| Aniline Moiety | An aromatic amine that can participate in hydrogen bonding and electron donation. |
| Methoxy Group | Enhances lipophilicity and may improve the compound's ability to penetrate biological membranes. |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, including condensation reactions between appropriate precursors. The optimization of reaction conditions is critical for achieving high yields and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of thiazole derivatives, including our compound of interest. For instance, related compounds have shown significant inhibitory effects against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound 3g | 0.21 | Pseudomonas aeruginosa |
| Compound 3g | 0.21 | Escherichia coli |
The biological activity is attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that the compound can form significant interactions with DNA gyrase, which is crucial for bacterial DNA replication.
- Binding Interactions : The compound forms hydrogen bonds and pi-stacking interactions with key amino acids in the active site of DNA gyrase, enhancing its inhibitory potential.
Case Studies
- Antifungal Activity Assessment : A study demonstrated that thiazole derivatives exhibited antifungal activity against various fungi, including those from the genus Candida. The growth inhibition zones were significantly larger than those observed in control groups.
- Cytotoxicity Evaluation : In vitro cytotoxicity assays using MTT assays revealed promising results for certain derivatives against cancer cell lines, indicating potential applications in cancer therapy.
Computational Predictions
Computer-aided drug design methodologies have been employed to predict the biological activities of this compound. These predictions suggest a wide spectrum of potential therapeutic applications based on its structural characteristics.
Q & A
Q. What are the standard synthetic protocols for preparing (5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-methoxy-4-isopropoxybenzaldehyde and 2-(4-methylanilino)thiazol-4-one under acidic conditions, followed by cyclization. Key optimization parameters include:
- Solvent choice : Ethanol or methanol is preferred for solubility and reaction efficiency .
- Temperature : Heating at reflux (~80°C) ensures completion within 4–6 hours .
- Catalysts : Acidic catalysts (e.g., acetic acid) improve cyclization yields by stabilizing intermediates .
Table 1 : Yield optimization under varying conditions:
| Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 72 |
| DMF | 100 | 4 | 58 |
| Methanol | 65 | 8 | 68 |
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Detect C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm, multiplet).
- Methoxy group (δ 3.8 ppm, singlet) .
- X-ray crystallography (if crystals form): Resolves stereochemistry and confirms the (5E) configuration .
Q. What are the primary stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by:
- Light exposure : Store in amber vials to prevent photodegradation of the methylidene group .
- Temperature : –20°C under inert gas (argon) minimizes thermal decomposition .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thiazol-4-one ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:
- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, cytochrome P450) .
- Ligand preparation : Optimize the compound’s 3D structure (OpenBabel) and assign partial charges (AM1-BCC).
- Docking validation : Compare results with known inhibitors (e.g., thiazolidinediones) to assess binding affinity .
Table 2 : Docking scores against selected targets:
| Target Protein | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| EGFR kinase | 1M17 | –9.2 |
| CYP3A4 | 5T3Q | –7.8 |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Address discrepancies via:
- Assay standardization : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 1×10⁶ CFU/mL) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions.
- Mechanistic studies : Conduct time-kill assays or efflux pump inhibition tests to identify resistance factors .
Q. How is regioselectivity achieved during electrophilic substitution reactions of the thiazol-4-one core?
- Methodological Answer : Regioselectivity is controlled by:
- Substituent effects : The 4-methylanilino group directs electrophiles to the C5 position via resonance .
- Reagent choice : Use mild electrophiles (e.g., NBS for bromination) to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for selective substitution .
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?
- Methodological Answer : Employ:
- DSC/TGA : Determine melting points and thermal degradation profiles .
- PXRD : Identify polymorphic forms by comparing diffraction patterns with simulated data (Mercury software) .
- SEM-EDS : Map elemental distribution to confirm purity and crystallinity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected NMR shifts)?
- Methodological Answer : Investigate potential causes:
Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Use:
- Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, H-bond donors) with activity .
Synthesis and Purification Optimization
Q. What chromatographic techniques improve purity for in vivo studies?
- Methodological Answer :
Use a two-step purification protocol:
Flash chromatography (silica gel, hexane/EtOAc gradient) for bulk impurities.
Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final polishing .
Note : Monitor purity via LC-MS (ESI+ mode) and ensure >98% for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
